molecular formula C24H19N3O5 B247098 ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Cat. No. B247098
M. Wt: 429.4 g/mol
InChI Key: LMKYKMDTSRVCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by inhibiting various signaling pathways involved in cancer cell proliferation, migration, and invasion. The compound has also been shown to induce apoptosis in cancer cells, thereby promoting tumor cell death.
Biochemical and Physiological Effects:
Ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been found to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases and cyclooxygenases. The compound has also been shown to reduce the expression of various pro-inflammatory cytokines, thereby reducing inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its high potency and selectivity towards cancer cells. The compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using the compound in lab experiments is its relatively high cost and limited availability.

Future Directions

There are several future directions for research on Ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One of the primary directions is to further elucidate the mechanism of action of the compound and identify its molecular targets. Another direction is to explore the potential of the compound as a drug delivery agent for various therapeutic agents. Additionally, research can be carried out to optimize the synthesis method of the compound and develop more cost-effective and efficient methods for its production. Finally, clinical trials can be conducted to evaluate the safety and efficacy of the compound as a therapeutic agent for various diseases.
In conclusion, Ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a promising compound with potential applications in various fields of scientific research. The compound's high potency and selectivity towards cancer cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of the compound and explore its potential as a drug delivery agent and therapeutic agent for various diseases.

Synthesis Methods

The synthesis method of Ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves the reaction of 4-(4-hydroxyphenyl)-3-(2-furyl)-1H-pyrrole-2,5-dione with ethyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization, condensation, and esterification, to yield the desired product. The synthesis method has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

Ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications is in the field of medicinal chemistry, where the compound has been evaluated for its anticancer, anti-inflammatory, and antitumor activities. The compound has also been studied for its potential as a drug delivery agent, owing to its ability to cross the blood-brain barrier and target specific cells.

properties

Product Name

ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

ethyl 4-[3-(furan-2-yl)-4-(4-hydroxyphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C24H19N3O5/c1-2-31-24(30)15-5-9-16(10-6-15)27-22(14-7-11-17(28)12-8-14)19-20(18-4-3-13-32-18)25-26-21(19)23(27)29/h3-13,22,28H,2H2,1H3,(H,25,26)

InChI Key

LMKYKMDTSRVCDM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=C(C=C5)O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=C(C=C5)O

Origin of Product

United States

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